

An In-depth Technical Guide to Azido-PEG15-t-butyl Ester

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Compound of Interest

Compound Name: Azido-PEG15-t-butyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azido-PEG15-t-butyl ester**, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and illustrates a key reaction pathway.

Introduction to PEGylation and Azido-PEG Linkers

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a well-established strategy in pharmaceutical development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.^{[1][2]} This modification can increase a drug's stability, solubility, and circulation half-life, while reducing its immunogenicity.^{[1][2][3]}

Azido-PEG-t-butyl ester is a type of PEG linker featuring an azide (-N₃) group at one end and a t-butyl ester protected carboxyl group at the other. The azide group is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.^{[4][5]} Specifically, the azide allows for a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage with alkyne-containing molecules.^{[5][6][7]} The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to amine-

containing biomolecules.[7] The PEG15 chain provides a long, flexible, and hydrophilic spacer, which is often crucial for optimizing the properties of the final conjugate.

Physicochemical and Technical Data

While a specific CAS number for **Azido-PEG15-t-butyl ester** is not consistently reported, data for this molecule and its shorter-chain analogs are available from various suppliers. This information is summarized in the table below for comparative purposes.

Property	Azido-PEG15-t-butyl ester	Azido-PEG1-t-butyl ester	Azido-PEG3-acid tert-butyl ester
CAS Number	None Reported[8]	1374658-85-1[4][6]	252881-73-5[9]
Molecular Formula	C37H73N3O17[8]	C9H17N3O3[4][6]	C13H25N3O5[9]
Molecular Weight	831.99 g/mol [8]	215.3 g/mol [6]	303.35 g/mol [9]
Purity	≥98%[8]	>98%[6]	Not Specified
Appearance	Not Specified	Not Specified	Colorless liquid[9]
Storage Condition	Not Specified	-20°C[6]	≤ -20°C[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of Azido-PEG-t-butyl ester linkers. These protocols are based on established chemical principles and procedures reported for similar compounds.[10][11]

1. General Synthesis of Azido-PEG-t-butyl ester

This protocol describes a general method for the synthesis of an Azido-PEG-t-butyl ester from a corresponding bromo- or tosylo-PEG-t-butyl ester precursor.

Materials:

- Bromo- or Tosylo-PEG15-t-butyl ester
- Sodium azide (NaN₃)

- Dimethylformamide (DMF) or water[10]
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Reaction flask, magnetic stirrer, and heating mantle

Procedure:

- Dissolve the Bromo- or Tosylo-PEG15-t-butyl ester in DMF or water.[10]
- Add an excess of sodium azide (typically 1.5 to 3 equivalents) to the solution.[10]
- Heat the reaction mixture to 70-85°C and stir for 2 to 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
- After the reaction is complete, cool the mixture to room temperature.
- If DMF is used as the solvent, remove it under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Azido-PEG15-t-butyl ester**.
- Purify the product by column chromatography on silica gel if necessary.

2. Deprotection of the t-butyl Ester

The t-butyl ester can be removed under acidic conditions to reveal the carboxylic acid, which can then be activated for conjugation to amine groups.

Materials:

- **Azido-PEG15-t-butyl ester**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Nitrogen or argon source

Procedure:

- Dissolve the **Azido-PEG15-t-butyl ester** in DCM in a reaction flask.
- Add an excess of TFA (e.g., in a 1:1 v/v ratio with DCM) to the solution at room temperature.
- Stir the reaction mixture under an inert atmosphere (nitrogen or argon) for 1 to 4 hours, monitoring the deprotection by TLC or LC-MS.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to ensure complete removal of TFA.[\[10\]](#)
- The resulting Azido-PEG15-acid can be used directly in the next step or purified if necessary.

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the conjugation of the azido-PEG linker to an alkyne-functionalized molecule.

Materials:

- Azido-PEG15-linker (with either a protected or deprotected carboxyl group, depending on the desired final product)
- Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate

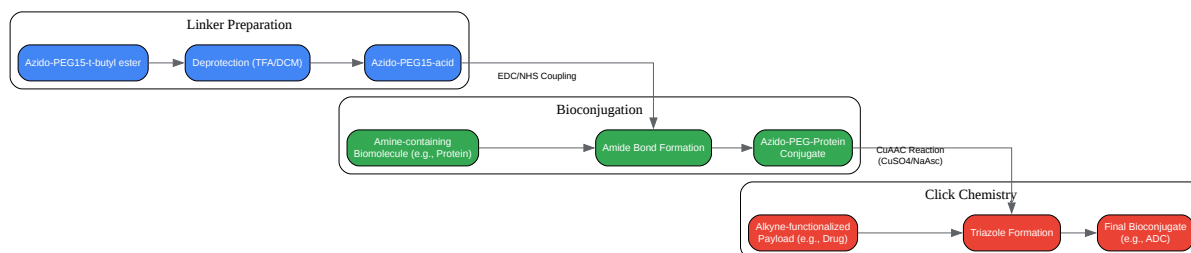
- Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

- Dissolve the alkyne-functionalized molecule and the Azido-PEG15-linker in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of CuSO₄ in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the active Cu(I) species.
- Stir the reaction mixture at room temperature for 1 to 24 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
- Upon completion, the PEGylated product can be purified using methods appropriate for the conjugated molecule, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.

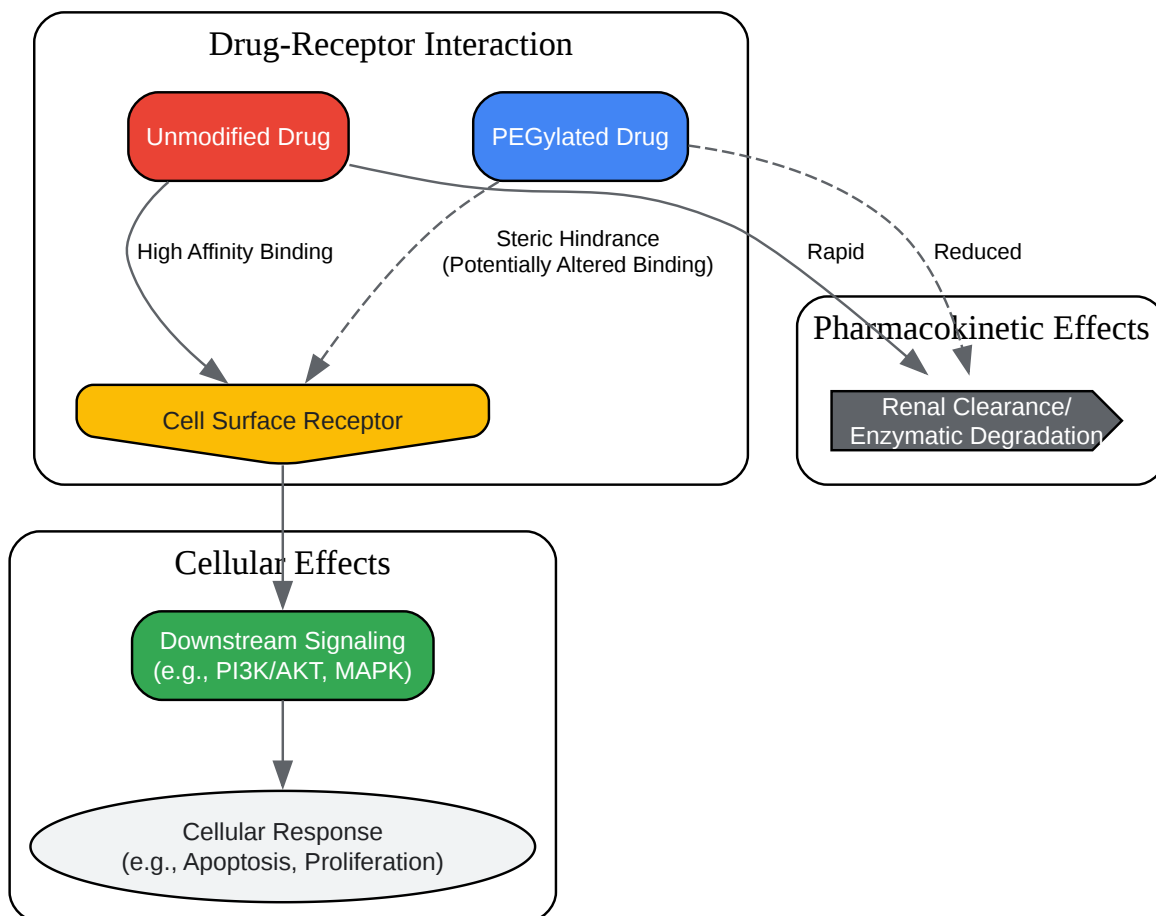
Illustrative Workflow and Signaling Pathway Considerations

The following diagrams illustrate a typical experimental workflow for bioconjugation using **Azido-PEG15-t-butyl ester** and a conceptual representation of how PEGylation can affect drug interaction with a cell.



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Caption: Experimental workflow for creating a bioconjugate.



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Caption: Impact of PEGylation on drug-receptor interaction.

Conclusion

Azido-PEG15-t-butyl ester is a versatile and valuable tool in modern drug development and bioconjugation. Its dual functionality allows for the sequential or orthogonal attachment of different molecules, while the long PEG chain imparts beneficial pharmacokinetic properties. The protocols and data provided in this guide serve as a resource for researchers and scientists working to design and synthesize next-generation therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, particularly when working with azides.

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